Cas no 1955523-22-4 (methyl 3-(2-cyano-3-methylphenyl)sulfamoylthiophene-2-carboxylate)

Methyl 3-(2-cyano-3-methylphenyl)sulfamoylthiophene-2-carboxylate is a specialized sulfonamide derivative featuring a thiophene carboxylate backbone and a cyano-substituted phenyl group. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The sulfamoyl moiety enhances reactivity, enabling selective modifications, while the thiophene and cyano groups contribute to its electronic and steric properties. Its well-defined structure and stability under standard conditions make it suitable for further derivatization in drug discovery and material science applications. The compound's purity and consistent performance are critical for reproducible results in synthetic workflows.
methyl 3-(2-cyano-3-methylphenyl)sulfamoylthiophene-2-carboxylate structure
1955523-22-4 structure
商品名:methyl 3-(2-cyano-3-methylphenyl)sulfamoylthiophene-2-carboxylate
CAS番号:1955523-22-4
MF:C14H12N2O4S2
メガワット:336.386080741882
MDL:MFCD29034920
CID:5182579
PubChem ID:121552538

methyl 3-(2-cyano-3-methylphenyl)sulfamoylthiophene-2-carboxylate 化学的及び物理的性質

名前と識別子

    • 2-Thiophenecarboxylic acid, 3-[[(2-cyano-3-methylphenyl)amino]sulfonyl]-, methyl ester
    • methyl 3-(2-cyano-3-methylphenyl)sulfamoylthiophene-2-carboxylate
    • MDL: MFCD29034920
    • インチ: 1S/C14H12N2O4S2/c1-9-4-3-5-11(10(9)8-15)16-22(18,19)12-6-7-21-13(12)14(17)20-2/h3-7,16H,1-2H3
    • InChIKey: OGPORQVZZAMPDV-UHFFFAOYSA-N
    • ほほえんだ: C1(C(OC)=O)SC=CC=1S(NC1=CC=CC(C)=C1C#N)(=O)=O

methyl 3-(2-cyano-3-methylphenyl)sulfamoylthiophene-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01054688-1g
Methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate
1955523-22-4 95%
1g
¥5271.0 2023-03-12
Enamine
EN300-244115-0.1g
methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate
1955523-22-4 95%
0.1g
$355.0 2024-06-19
Enamine
EN300-244115-0.05g
methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate
1955523-22-4 95%
0.05g
$295.0 2024-06-19
1PlusChem
1P01AV0P-100mg
methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate
1955523-22-4 90%
100mg
$501.00 2023-12-19
1PlusChem
1P01AV0P-50mg
methyl 3-[(2-cyano-3-methylphenyl)sulfamoyl]thiophene-2-carboxylate
1955523-22-4 90%
50mg
$414.00 2023-12-19

methyl 3-(2-cyano-3-methylphenyl)sulfamoylthiophene-2-carboxylate 関連文献

methyl 3-(2-cyano-3-methylphenyl)sulfamoylthiophene-2-carboxylateに関する追加情報

Methyl 3-(2-cyano-3-methylphenyl)sulfamoylthiophene-2-carboxylate (CAS No. 1955523-22-4): A Comprehensive Overview

Methyl 3-(2-cyano-3-methylphenyl)sulfamoylthiophene-2-carboxylate, identified by its CAS number 1955523-22-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of sulfonamides, which are well-known for their diverse biological activities and therapeutic potential. The structural framework of this molecule incorporates a thiophene ring, a feature that is often associated with enhanced binding affinity and metabolic stability, making it a promising candidate for drug development.

The< strong>nomenclature of Methyl 3-(2-cyano-3-methylphenyl)sulfamoylthiophene-2-carboxylate provides valuable insights into its chemical composition. The presence of a methyl group at the 3-position of the phenyl ring and a cyano group at the 2-position indicates a high degree of functionalization, which can influence its reactivity and interactions with biological targets. The sulfamoylthiophene moiety is particularly noteworthy, as it combines the properties of thiophene derivatives with the pharmacological significance of sulfonamides. This unique combination makes it an intriguing subject for further investigation in medicinal chemistry.

In recent years, there has been a growing interest in thiophene-based sulfonamides due to their potential applications in treating various diseases, including cancer, inflammation, and infectious disorders. The< strong>structural features of Methyl 3-(2-cyano-3-methylphenyl)sulfamoylthiophene-2-carboxylate, such as the electron-withdrawing cyano group and the electron-donating methyl group, contribute to its ability to modulate biological pathways effectively. These features can enhance the compound's binding affinity to target enzymes and receptors, thereby increasing its therapeutic efficacy.

One of the most compelling aspects of this compound is its< strong>pharmacological profile. Preliminary studies have suggested that it may exhibit inhibitory activity against certain enzymes and receptors that are implicated in disease progression. For instance, research has indicated that sulfonamides can interfere with bacterial metabolic pathways by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. Similarly, thiophene derivatives have shown promise in targeting mammalian enzymes involved in cancer cell proliferation.

The< strong>synthetic pathways for Methyl 3-(2-cyano-3-methylphenyl)sulfamoylthiophene-2-carboxylate are complex but well-documented. The synthesis typically involves multiple steps, including condensation reactions, cyclization processes, and functional group transformations. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels. These synthetic strategies highlight the compound's synthetic challenge but also underscore its importance in pharmaceutical research.

In terms of< strong>biological activity, Methyl 3-(2-cyano-3-methylphenyl)sulfamoylthiophene-2-carboxylate has demonstrated promising results in vitro. Studies have shown that it can inhibit the growth of certain cancer cell lines by disrupting key signaling pathways involved in cell proliferation and survival. Additionally, its sulfonamide moiety suggests potential anti-inflammatory properties, as sulfonamides are known to modulate inflammatory responses by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

The< strong>toxicological profile of this compound is also an area of active investigation. While preliminary toxicity studies suggest that it exhibits low toxicity at therapeutic doses, further research is needed to fully understand its safety profile. Evaluations of acute toxicity, chronic toxicity, and potential side effects are essential steps in determining its suitability for clinical applications. These assessments will provide critical insights into how this compound behaves within biological systems and whether it can be developed into a safe and effective therapeutic agent.

The< strong>pharmaceutical industry has taken notice of Methyl 3-(2-cyano-3-methylphenyl)sulfamoylthiophene-2-carboxylate due to its innovative structure and potential therapeutic benefits. Several pharmaceutical companies have initiated programs to explore its pharmacological properties further. These efforts include structure-activity relationship (SAR) studies aimed at optimizing its potency and selectivity for specific biological targets. Such studies are crucial for identifying derivatives that may enhance therapeutic efficacy while minimizing side effects.

The< strong>cancer research field has been particularly interested in thiophene-based sulfonamides due to their ability to target multiple aspects of cancer cell biology. Methyl 3-(2-cyano-3-methylphenyl)sulfamoylthiophene-2-carboxylate has shown promise as an anti-cancer agent by inhibiting key enzymes involved in tumor growth and angiogenesis. Additionally, its ability to cross the blood-brain barrier suggests potential applications in treating brain tumors, which are often challenging to treat due to their location within the protected environment of the central nervous system.

In conclusion, Methyl 3-(2-cyano-3-methylphenyl)sulfamoylthiophene-2-carboxylate (CAS No. 1955523-22-4) is a structurally complex organic compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it an attractive candidate for drug development, particularly in areas such as cancer therapy and anti-inflammatory treatments. As research continues to uncover new insights into its pharmacological properties and synthetic pathways, this compound is poised to play a crucial role in advancing therapeutic strategies across multiple disease areas.

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